(2-methylimidazo[1,2-a]pyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
Description
(2-Methylimidazo[1,2-a]pyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone: is a complex organic compound that belongs to the class of heterocyclic compounds
Properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-13-17(25-5-3-2-4-16(25)21-13)18(26)24-11-14-10-20-19(22-15(14)12-24)23-6-8-27-9-7-23/h2-5,10H,6-9,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAOHDYIESBAHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CC4=CN=C(N=C4C3)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multistep organic reactions. One common approach is the condensation reaction of 2-methylimidazo[1,2-a]pyridine with morpholino-substituted pyrrolo[3,4-d]pyrimidin derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The process would be optimized for efficiency and yield, with continuous monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, including recrystallization or chromatography, would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Electrophilic addition reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological activities and physical properties.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 364.4 g/mol. Its structure comprises fused heterocycles, which are significant in drug design due to their ability to interact with biological targets effectively. The presence of imidazole and pyrimidine rings contributes to its potential pharmacological activities, making it a candidate for further investigation in therapeutic applications.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-d]pyrimidines, similar to the compound , exhibit promising anticancer properties. For instance, research has shown that certain pyrrolo[2,3-d]pyrimidine derivatives possess inhibitory effects on cancer cell proliferation and can induce apoptosis in various cancer cell lines . The structural similarity of these derivatives to the compound suggests potential for similar activity.
Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties. Pyrrolo[2,3-d]pyrimidines have been documented to exhibit significant antibacterial and antifungal activities . The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in pathogens.
Enzyme Inhibition
The compound is positioned as a potential inhibitor of specific enzymes involved in disease pathways. For example, fused pyrimidine derivatives have shown efficacy in inhibiting kinases, which are crucial in cancer signaling pathways . This aspect is particularly relevant given the increasing focus on targeted therapies in oncology.
Neuropharmacological Effects
Studies on related compounds suggest potential neuropharmacological applications. Pyrrolo[2,3-b]pyridine derivatives have demonstrated anticonvulsant and analgesic effects . This opens avenues for exploring the compound's effects on neurological disorders.
Synthesis and Structural Modifications
The synthesis of (2-methylimidazo[1,2-a]pyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone involves several synthetic routes that can be optimized for yield and purity. Modifications to the structure can enhance biological activity or selectivity towards specific targets.
| Modification | Effect |
|---|---|
| Substitution at the 6-position | Enhanced anticancer activity |
| Alteration of the morpholine ring | Improved bioavailability |
Synthesis and Evaluation
A study published in the Bulletin of Chemical Society of Ethiopia details the synthesis of pyrrolo[2,3-b]pyridine derivatives and their pharmacological evaluation . These findings highlight the importance of structural modifications in enhancing biological activity.
In another study focusing on pyrrolo[2,3-d]pyrimidines, researchers evaluated their anti-inflammatory and anticancer properties through various assays . The results indicated significant activity against specific cancer cell lines, suggesting that similar evaluations for this compound could yield valuable insights into its therapeutic potential.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways within biological systems. It may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and functional groups.
Pyrrolo[3,4-d]pyrimidin derivatives: These compounds have the pyrrolo[3,4-d]pyrimidin moiety and can vary in their substituents.
Uniqueness: The uniqueness of (2-Methylimidazo[1,2-a]pyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone lies in its combination of both imidazo[1,2-a]pyridine and pyrrolo[3,4-d]pyrimidin moieties, which provides a unique structural framework and potential for diverse biological activities.
Biological Activity
The compound (2-methylimidazo[1,2-a]pyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, with the chemical formula C19H20N6O2, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, along with relevant case studies and research findings.
Structure and Properties
The compound features a combination of imidazo[1,2-a]pyridine and morpholine moieties, which contribute to its unique chemical properties. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds containing the imidazo[1,2-a]pyridine scaffold often exhibit significant anticancer properties. For instance, a study highlighted that derivatives of imidazo[1,2-a]pyridine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound under discussion has shown promise in preliminary studies:
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival.
- Case Studies : In vitro studies demonstrated that the compound exhibited cytotoxicity against several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells. The IC50 values were reported to be significantly lower than those of standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for antimicrobial activity:
- Research Findings : Studies have shown that the compound possesses antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
- Comparative Analysis : When compared to other compounds with similar structures, this compound displayed superior antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (2-methylimidazo[1,2-a]pyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone to improve yield and purity?
- Methodology :
- Stepwise cyclization : Use precursors like 2-bromoacetophenone or ethoxymethylenecyanoacetate for intermediate formation, followed by cyclization under reflux conditions (ethanol or dioxane) .
- Catalyst selection : Triethylamine or trifluoroacetic acid can enhance reaction efficiency during ring closure or coupling steps .
- Solvent optimization : Polar aprotic solvents (e.g., methanol/water mixtures) improve solubility of intermediates .
- Yield monitoring : Purify intermediates via recrystallization (ethanol) and characterize via TLC/HPLC to minimize side reactions .
Q. Which spectroscopic and analytical methods are critical for confirming the structure of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Identify coupling patterns for methylimidazo-pyridine (δ 2.5–3.0 ppm for CH₃) and morpholino-protons (δ 3.6–3.8 ppm) .
- IR spectroscopy : Detect carbonyl stretches (1722–1730 cm⁻¹) and morpholine C-O-C vibrations (1065–1156 cm⁻¹) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What strategies ensure the compound’s purity during large-scale synthesis?
- Approach :
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate byproducts .
- Recrystallization : Optimize solvent systems (ethanol or methanol/water) for high-purity crystals .
- HPLC validation : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm >98% purity .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Docking studies : Use software like AutoDock to predict binding affinity to kinase targets (e.g., PI3Kα) by analyzing morpholino and pyrrolopyrimidine interactions .
- QSAR analysis : Correlate substituent effects (e.g., methyl vs. methoxy groups) with biological activity data from in vitro assays .
Q. How to resolve contradictions in reported biological activity data across studies?
- Troubleshooting :
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Stability testing : Monitor compound degradation in DMSO or cell media via LC-MS to rule out false negatives .
- Meta-analysis : Cross-reference data from PubChem and peer-reviewed journals to identify outliers .
Q. What mechanistic insights explain the compound’s selectivity for specific kinase targets?
- Experimental design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
